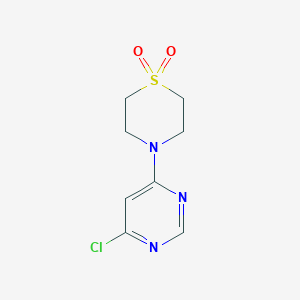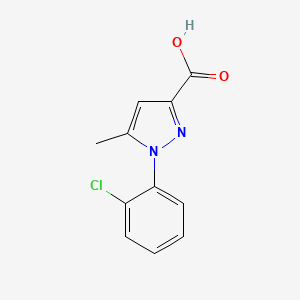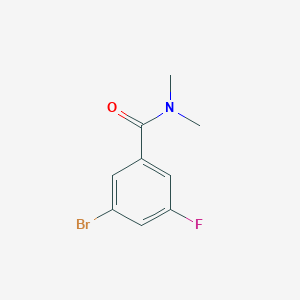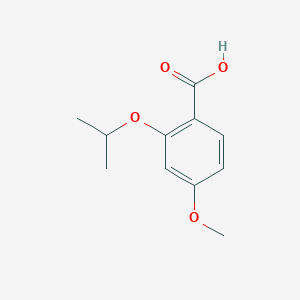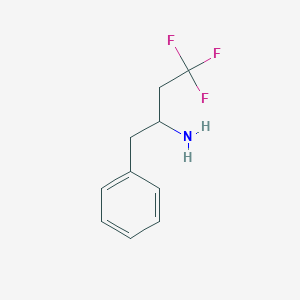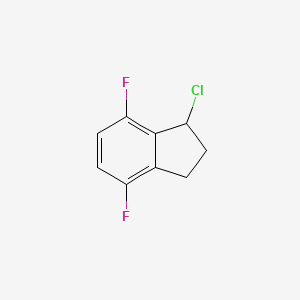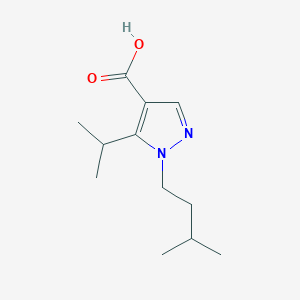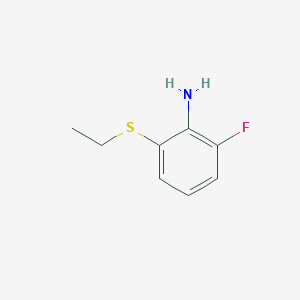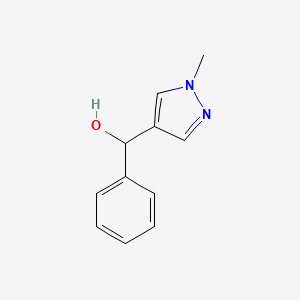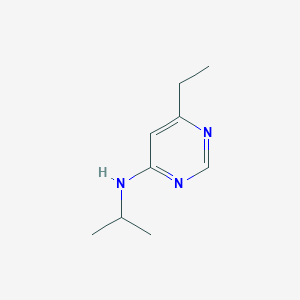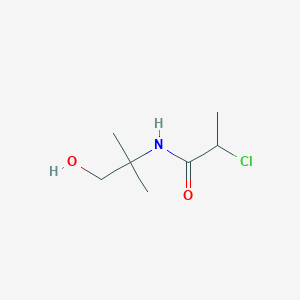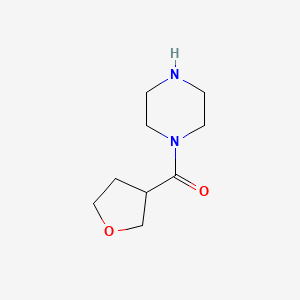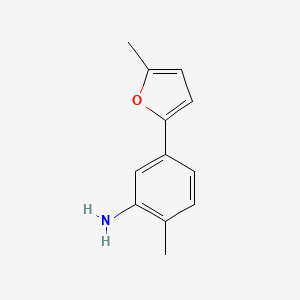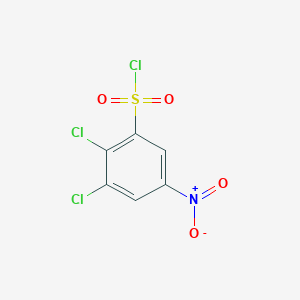
3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine
Overview
Description
Scientific Research Applications
PFAS Removal
Amine-containing sorbents, such as those derived from 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine, are identified as effective for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal from water. These sorbents operate through electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to remove PFAS at low concentrations, highlighting their utility in water and wastewater treatment (Ateia et al., 2019).
Fluoride in Organic Synthesis
The compound's fluorinated structure is beneficial in organic synthesis, specifically in reactions where fluoride acts as a strong electron-withdrawing group. This capability is exemplified in the synthesis of nonafluorobutanesulfonates and their application in metal-catalyzed reactions, demonstrating the value of fluorinated compounds in enhancing reaction conditions and yields (Hoegermeier & Reissig, 2009).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate of compounds related to 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine. Understanding the degradation pathways and products is essential for evaluating environmental impacts and for developing strategies to mitigate pollution (Liu & Mejia Avendaño, 2013).
Antitubercular Drug Design
The trifluoromethyl group, a component of the compound , plays a significant role in antitubercular drug design. This group's inclusion in drug molecules has been shown to improve pharmacodynamic and pharmacokinetic properties, underscoring the importance of fluorinated compounds in medicinal chemistry (Thomas, 1969).
CO2 Capture with Amine-functionalized MOFs
Amine-functionalized metal-organic frameworks (MOFs) are another application area where related compounds are utilized. These MOFs are particularly effective for CO2 capture due to the strong interaction between CO2 and the basic amine functionalities, highlighting the potential of fluorinated amines in addressing environmental challenges (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
3,3,3-trifluoro-1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7-4-2-3-5-8(7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJAALSYZOMVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



